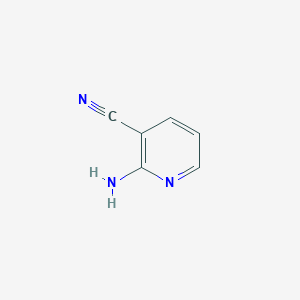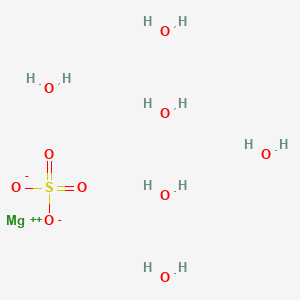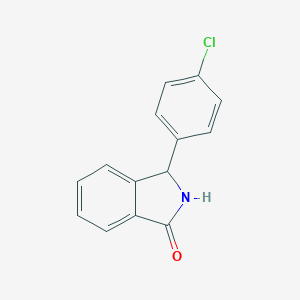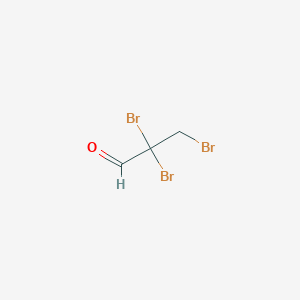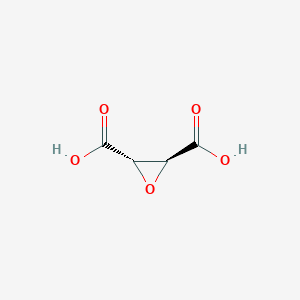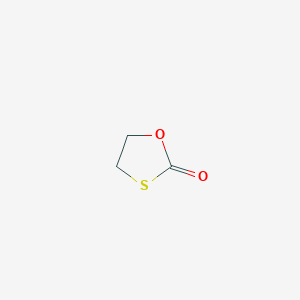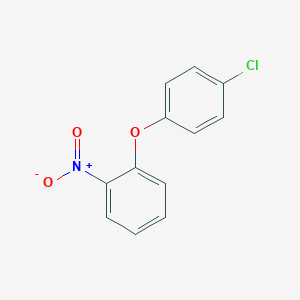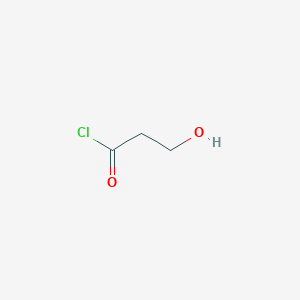
3-Hydroxypropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropanoyl Chloride is a common chemical reagent used in organic synthesis . It is used in the synthesis of TNF-α inhibitors . The molecular formula of 3-Hydroxypropanoyl Chloride is C3H5ClO2 and its molecular weight is 108.52 .
Synthesis Analysis
3-Hydroxypropanoyl Chloride can be synthesized from 3-Hydroxypropionic acid . The synthesis involves the use of oxalyl dichloride in dichloromethane .
Molecular Structure Analysis
The molecular structure of 3-Hydroxypropanoyl Chloride consists of 3 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .
Chemical Reactions Analysis
3-Hydroxypropanoyl Chloride is used in organic synthesis, particularly in the synthesis of TNF-α inhibitors . It is also involved in the biosynthesis of poly(3-hydroxypropionate), a biodegradable plastic .
Physical And Chemical Properties Analysis
3-Hydroxypropanoyl Chloride has a predicted boiling point of 182.1±23.0 °C and a predicted density of 1.290±0.06 g/cm3 . Its molecular formula is C3H5ClO2 and it has a molecular weight of 108.52 .
Applications De Recherche Scientifique
Production of 3-Hydroxypropionic Acid (3-HP)
3-Hydroxypropanoyl chloride is used in the production of 3-Hydroxypropionic Acid (3-HP), a valuable platform chemical . 3-HP serves as a precursor for a wide range of industrial applications . It is produced via the propionyl-CoA pathway in genetically engineered Escherichia coli .
Precursor for Acrylic Acid
3-HP, derived from 3-Hydroxypropanoyl chloride, is used as a precursor in the industrial production of acrylic acid . Acrylic acid is a key raw material in the production of superabsorbent polymers, which are used in products like diapers, adult incontinence products, and water-absorbing mats.
Production of Bioplastics
In its polymerized form, 3-HP can be used in bioplastic production . Bioplastics are a type of plastic derived from renewable biomass sources, such as vegetable fats and oils, corn starch, straw, woodchips, food waste, etc.
Production of 1,3-Propanediol
3-HP is also used in the production of 1,3-propanediol , a compound used in the manufacture of polyesters, polyurethanes, and other materials.
Waste Conversion
Bio-based production of 3-HP also has the potential to “turn waste into a resource” since several metabolic pathways exist for converting glycerol, a by-product of biodiesel production, into 3-HP .
Genetic Engineering Research
The production of 3-HP via the propionyl-CoA pathway in genetically engineered Escherichia coli has been a subject of study, contributing to the field of genetic engineering .
Orientations Futures
3-Hydroxypropanoyl Chloride is used in the production of poly(3-hydroxypropionate), a biodegradable plastic . This plastic is seen as a promising alternative to petro-diesel based plastic . The β-alanine biosynthetic pathway is efficient in producing poly(3-hydroxypropionate), and the use of a Malonyl-CoA biosensor increases its yield .
Mécanisme D'action
Target of Action
3-Hydroxypropanoyl chloride is a common chemical reagent used in organic synthesis . It’s often used as a building block in the synthesis of more complex molecules, rather than having a specific biological target.
Biochemical Pathways
3-Hydroxypropanoyl chloride is involved in the synthesis of various compounds. For instance, it’s used in the synthesis of TNF-α inhibitors , which are drugs that suppress the physiological response to tumor necrosis factor (TNF), which is part of the body’s inflammatory response.
Propriétés
IUPAC Name |
3-hydroxypropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOWUKFHZLWXJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595491 |
Source


|
| Record name | 3-Hydroxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropanoyl chloride | |
CAS RN |
109608-73-3 |
Source


|
| Record name | 3-Hydroxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




